![molecular formula C14H17N5O B1655348 N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide CAS No. 350994-86-4](/img/structure/B1655348.png)
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is a chemical compound with a complex molecular structure It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the reaction of 2-amino-4,6,7-trimethylquinazoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of biological pathways and the manifestation of its biological activities.
Comparison with Similar Compounds
N-(4,6,7-trimethylquinazolin-2-yl)guanidine
2-(4,6,7-trimethyl-2-quinazolinyl)guanidine
(4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine
Uniqueness: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of functional groups and molecular framework contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
350994-86-4 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C14H17N5O/c1-7-5-11-9(3)16-14(18-12(11)6-8(7)2)19-13(15)17-10(4)20/h5-6H,1-4H3,(H3,15,16,17,18,19,20) |
InChI Key |
RLYVITXDRBHWSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)


![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)
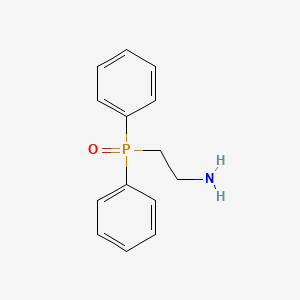

![3-[(4-Methoxycarbonylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1655273.png)
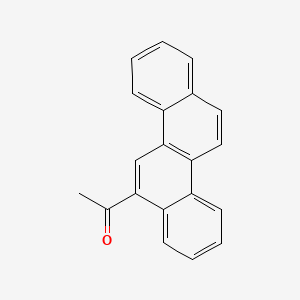
![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)
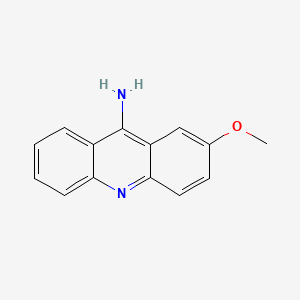
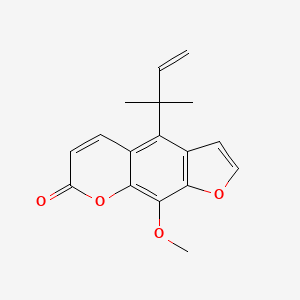
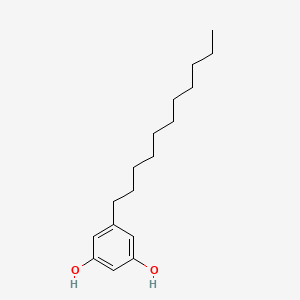
![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)
